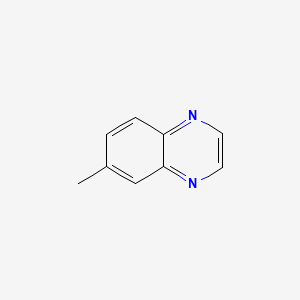

6-Methylquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51327. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRARURJYPOUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287490 | |

| Record name | 6-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-72-5 | |

| Record name | 6-Methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6344-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Physical Landscape of 6-Methylquinoxaline: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical and chemical research, a profound understanding of the physical properties of molecular compounds is paramount for successful drug development and synthesis. This technical guide offers an in-depth exploration of the key physical characteristics of 6-Methylquinoxaline, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document provides not only the established physical constants but also elucidates the experimental methodologies for their precise determination, ensuring both scientific rigor and practical applicability.

Introduction to this compound: A Compound of Interest

This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring.[1] The addition of a methyl group to the quinoxaline scaffold can significantly influence its physicochemical properties, impacting its solubility, reactivity, and biological activity. Quinoxaline derivatives are recognized for their diverse pharmacological applications, making a thorough characterization of compounds like this compound crucial for advancing medicinal chemistry.[1]

This guide will focus on two fundamental physical properties: the boiling point and the melting point. These parameters are critical for purification, identification, and handling of the compound in a laboratory setting.

Boiling Point of this compound: Data and Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[2] This physical constant is a key indicator of a substance's volatility and is essential for purification techniques such as distillation.

Reported Boiling Point

Multiple sources indicate that the boiling point of this compound is in the range of 244-248 °C at an atmospheric pressure of 760 mmHg .[3][4] One source also reports a boiling point of 100-102 °C under a reduced pressure of 10 mmHg .[2] This significant decrease in boiling point at a lower pressure is a direct consequence of the relationship between vapor pressure and temperature, a principle widely exploited in vacuum distillation to purify heat-sensitive compounds.

| Property | Value | Pressure |

| Boiling Point | 244-248 °C | 760 mmHg |

| Boiling Point | 100-102 °C | 10 mmHg |

Experimental Determination of Boiling Point

For the precise determination of the boiling point of a this compound sample, several experimental methods can be employed. The choice of method often depends on the quantity of the sample available.

For larger sample volumes, simple or fractional distillation is the standard method for both purification and boiling point determination.[5] During distillation, the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[5] For a pure compound, this temperature should remain constant throughout the distillation process.[5]

Causality in Experimental Choice: Distillation is preferred when a sufficient quantity of the compound is available as it simultaneously purifies the substance and provides a precise boiling point. The stable temperature plateau observed during the distillation of a pure substance is a direct manifestation of the liquid-vapor equilibrium at a given pressure.

Experimental Workflow: Boiling Point Determination by Simple Distillation

Caption: Workflow for Melting Point Determination by the Capillary Method.

Self-Validating Protocol: To ensure the accuracy of the determined melting point, a mixed melting point analysis can be performed. If an authentic, pure sample of this compound is available, mixing a small amount of the experimental sample with the authentic sample should not result in a depression or broadening of the melting point range. Conversely, if the experimental sample is mixed with a different compound, it will become impure, leading to a lower and broader melting point range. This comparative method provides a high degree of confidence in the identity and purity of the synthesized compound.

Conclusion

The physical properties of this compound, specifically its boiling and melting points, are fundamental parameters for its synthesis, purification, and application in research and development. While the boiling point is well-documented, the melting point remains to be experimentally established. The methodologies outlined in this guide provide a robust framework for the accurate and reliable determination of these critical physical constants, empowering researchers to proceed with confidence in their scientific endeavors.

References

-

FlavScents. 6-methyl quinoxaline. [Link]

-

JoVE. Boiling Points - Concept. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Experiment name / Determination of Boiling point Purpose. [Link]

-

Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

-

BOILING POINT DETERMINATION. [Link]

-

JoVE. Boiling Points - Procedure. [Link]

-

University of South Alabama. Melting Point Determination. [Link]

-

RSC Education. Melting point determination | Resource. [Link]

-

NIH. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC. [Link]

-

Cheméo. Chemical Properties of Quinoxaline, 6-methyl- (CAS 6344-72-5). [Link]

-

The Good Scents Company. 6-methyl quinoxaline, 6344-72-5. [Link]

-

PubChem. This compound | C9H8N2 | CID 242567. [Link]

-

The Good Scents Company. 5 and 6-methyl quinoxaline, 13708-12-8. [Link]

-

MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

-

National Institute of Standards and Technology. Quinoxaline, 6-methyl- - the NIST WebBook. [Link]

Sources

6-Methylquinoxaline CAS number and molecular formula

An In-Depth Technical Guide to 6-Methylquinoxaline for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 6344-72-5) is a heterocyclic aromatic organic compound belonging to the quinoxaline family. The quinoxaline scaffold, which consists of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][2] As a methylated derivative, this compound serves as a crucial building block and starting material in the synthesis of more complex molecules with potential therapeutic applications.[3] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 6344-72-5[4] |

| Molecular Formula | C₉H₈N₂[4] |

| Molecular Weight | 144.17 g/mol [4] |

| IUPAC Name | This compound[4] |

| Synonyms | Quinoxaline, 6-methyl-[4] |

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and synthesis.

| Property | Value | Source |

| Melting Point | 218.5°C | ChemicalBook |

| Boiling Point | 244-245°C | ChemicalBook |

| Appearance | Light yellow to brown liquid | ChemicalBook |

| Solubility | Soluble in alcohol | FlavScents |

| ¹H NMR | See spectrum details below | ChemicalBook |

| ¹³C NMR | See spectrum details below | PubChem |

| IR Spectrum | See spectrum details below | PubChem |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its structure. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), while the methyl protons will exhibit a singlet in the upfield region (around δ 2.5 ppm).[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each of the nine carbon atoms in the molecule, with the aromatic carbons resonating at lower field strengths compared to the methyl carbon.[4]

IR (Infrared) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.[4]

Synthesis of this compound

The most common and effective method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][6] For this compound, this involves the reaction of 3,4-diaminotoluene with a glyoxal derivative.

Experimental Protocol: Synthesis from 3,4-Diaminotoluene

This protocol is adapted from a method described by ChemicalBook.[7]

Materials:

-

3,4-Diaminotoluene

-

Glyoxal-sodium bisulfite adduct

-

5 M Sodium hydroxide (NaOH) aqueous solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution of Diamine: Dissolve 100 g (0.82 mol) of 3,4-diaminotoluene in 600 mL of hot water (70-75°C).

-

Preparation of Glyoxal Slurry: Prepare a slurry of 239.5 g (0.9 mol, 1.1 equiv) of glyoxal-sodium bisulfite adduct in 400 mL of water at 60°C.

-

Condensation Reaction: Quickly add the hot 3,4-diaminotoluene solution to the glyoxal adduct slurry. Heat the reaction mixture at 60°C for 1 hour.

-

Additional Reagent: Add an additional 5 g (0.02 mol) of the glyoxal adduct to the reaction mixture.

-

Workup:

-

Cool the reaction mixture to room temperature and filter through a paper filter.

-

Neutralize the filtrate to a pH of 7.5-7.8 with a 5 M NaOH aqueous solution.

-

Extract the product with diethyl ether (4 x 400 mL).

-

-

Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate by rotary evaporation to yield the crude product as a brown oil.

-

Purification: Purify the crude product by vacuum distillation (boiling point 100-102°C at 10 mmHg) to obtain this compound as a light yellow oily product.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The quinoxaline core is a versatile scaffold for the development of novel therapeutic agents.[1][2] Derivatives of quinoxaline have demonstrated a wide spectrum of biological activities.

Role as a Synthetic Intermediate

This compound is a valuable starting material for the synthesis of more complex, biologically active molecules. For instance, it can be functionalized at the methyl group or on the aromatic rings to generate a library of derivatives for screening. A study by Li et al. (2018) demonstrated the use of this compound in the synthesis of novel (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives, which exhibited potent antifungal and antioxidant activities.[3]

Anticancer Activity

Numerous quinoxaline derivatives have been investigated for their potential as anticancer agents.[8] They are known to act as inhibitors of various kinases, which are often dysregulated in cancer cells. The substitution pattern on the quinoxaline ring significantly influences their anticancer potency.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives have also shown promise as antibacterial, antifungal, and antiviral agents.[1] Their mechanism of action can vary, but they often interfere with essential cellular processes in microorganisms.

Generalized Kinase Inhibition Pathway

While a specific signaling pathway for this compound is not well-defined, its derivatives are known to target protein kinases involved in cell proliferation and survival. The following diagram illustrates a generalized kinase signaling pathway that can be targeted by quinoxaline-based inhibitors.

Caption: Generalized kinase signaling pathway targeted by quinoxaline inhibitors.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.[9]

Hazard Identification:

-

Harmful if swallowed.[9]

-

Causes skin irritation.[9]

-

Causes serious eye irritation.[9]

-

May cause respiratory irritation.[9]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a respirator with an appropriate filter if handling in a poorly ventilated area.

First-Aid Measures:

-

After Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the quinoxaline scaffold make it an invaluable building block for the development of novel therapeutic agents. While research into the specific biological activities of this compound itself is ongoing, the extensive literature on its derivatives highlights the immense potential of this compound in the discovery of new drugs for a variety of diseases, including cancer and infectious diseases. As with any chemical reagent, proper safety and handling procedures are paramount when working with this compound in a laboratory setting.

References

- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline.

- Li, P., et al. (2018). Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Retrieved from [Link]

-

MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

-

J-Stage. (n.d.). Structural Changes of Quinoxaline Derivatives, with Special methylquinoxaline in Alakaline and Acidic Solutions. Retrieved from [Link]

-

ACS Publications. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

Longdom Publishing. (2014). New Quinoxalines with Biological Applications. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C9H8N2 | CID 242567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 6344-72-5 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

Spectroscopic Data of 6-Methylquinoxaline: A Guide for Researchers

An In-depth Technical Guide:

This guide provides a comprehensive analysis of the spectroscopic data for 6-Methylquinoxaline (CAS No. 6344-72-5), a key heterocyclic compound found in various natural products and utilized as a building block in medicinal and materials chemistry.[1][2] Understanding its spectroscopic signature is fundamental for its unambiguous identification, purity assessment, and quality control in research and development settings. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a holistic and self-validating analytical profile.

Molecular Structure and Analytical Overview

This compound is an aromatic heterocyclic compound with the chemical formula C₉H₈N₂ and a molecular weight of approximately 144.17 g/mol .[3] It consists of a pyrazine ring fused to a toluene ring. The primary analytical challenge lies in distinguishing it from its isomers, such as 5-methylquinoxaline and 7-methylquinoxaline, which necessitates a multi-technique approach for definitive structural confirmation.

The workflow for structural elucidation relies on the complementary nature of different spectroscopic techniques. Each method probes distinct molecular properties, and their combined interpretation provides a robust and validated structural assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-proton framework of an organic molecule.

A standard protocol involves dissolving a 5-10 mg sample in approximately 0.5 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is chemically inert and provides a lock signal. Spectra are recorded on a 300 MHz or higher field spectrometer to ensure adequate signal dispersion. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region (7.5-9.0 ppm) is particularly diagnostic for quinoxaline derivatives.[4]

-

Pyrazine Protons (H-2, H-3): These protons appear furthest downfield due to the deshielding effect of the two nitrogen atoms. They are typically observed as sharp singlets or narrowly split doublets around 8.7-8.9 ppm.

-

Benzene Ring Protons (H-5, H-7, H-8): These protons exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-5 often appears as a singlet or narrowly split doublet, while H-7 and H-8 show ortho-coupling.

-

Methyl Protons (CH₃): The methyl group protons appear as a sharp singlet in the upfield region, typically around 2.5 ppm.[5]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-3 | ~8.8 | d | ~1.7 |

| H-8 | ~8.0 | d | ~8.5 |

| H-5 | ~7.8 | s | - |

| H-7 | ~7.6 | dd | ~8.5, ~2.0 |

| 6-CH₃ | ~2.5 | s | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. Quaternary carbons (those without attached protons) often show weaker signals.

-

Pyrazine Carbons (C-2, C-3): These are highly deshielded by the adjacent nitrogen atoms and appear downfield, typically in the 143-146 ppm range.

-

Ring-Junction Carbons (C-4a, C-8a): These quaternary carbons are also found in the downfield region, often between 140-143 ppm.[6]

-

Benzene Ring Carbons: The chemical shifts of these carbons are influenced by the methyl substituent. The carbon bearing the methyl group (C-6) is shifted downfield, while the other carbons appear in the 128-138 ppm range.

-

Methyl Carbon: The aliphatic methyl carbon is highly shielded and appears far upfield, typically around 21-22 ppm.[4]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-3 | ~145.5, ~144.0 |

| C-4a, C-8a | ~141.5, ~141.0 |

| C-6 | ~139.0 |

| C-8 | ~130.0 |

| C-5, C-7 | ~129.0, ~128.5 |

| 6-CH₃ | ~21.5 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

The spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a simple and effective method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, creating a thin film.

The IR spectrum of this compound is characterized by several key absorption bands.[7][8]

-

C-H Stretching (Aromatic): A group of weak to medium bands appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) are characteristic of C-H bonds on the aromatic rings.

-

C-H Stretching (Aliphatic): Sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the methyl group.

-

C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system.

-

C-H Bending: Bands in the fingerprint region (below 1500 cm⁻¹) are associated with in-plane and out-of-plane C-H bending vibrations, which are highly specific to the substitution pattern of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3020 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Methyl (CH₃) |

| 1650-1500 | C=C and C=N Stretch | Aromatic/Pyrazine Ring |

| 1450-1370 | C-H Bend | Methyl (CH₃) |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern upon ionization, which aids in structural confirmation.

Electron Ionization (EI) is a standard technique for analyzing relatively small, volatile molecules like this compound. The sample is introduced into a high vacuum, vaporized, and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

The mass spectrum is dominated by the molecular ion (M⁺) peak, which confirms the molecular weight of the compound.

Sources

- 1. This compound | 6344-72-5 [chemicalbook.com]

- 2. 6-methyl quinoxaline [flavscents.com]

- 3. Quinoxaline, 6-methyl- [webbook.nist.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 6. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. This compound | C9H8N2 | CID 242567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

A Comprehensive Technical Guide to the Synthesis of 6-Methylquinoxaline from 3,4-Diaminotoluene

Abstract

Quinoxaline and its derivatives represent a cornerstone in heterocyclic chemistry, serving as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities. This guide provides an in-depth, technical exploration of a fundamental and reliable method for synthesizing a key quinoxaline intermediate: the preparation of 6-methylquinoxaline through the acid-catalyzed condensation of 3,4-diaminotoluene with glyoxal. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causal reasoning behind critical protocol choices, and offers a framework for experimental execution, characterization, and safety. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to successfully implement and adapt this synthesis.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a structural motif of paramount importance in the field of drug discovery. Quinoxaline derivatives exhibit a remarkable range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] Their versatile biological profile stems from the ability of the planar, electron-deficient pyrazine ring to engage in various non-covalent interactions with biological targets, such as intercalation with DNA or binding to enzyme active sites.

The synthesis of substituted quinoxalines is therefore a critical task for medicinal chemists. The most classical and widely adopted method for constructing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[3][4] This guide focuses on a specific application of this reaction: the synthesis of this compound from 3,4-diaminotoluene and glyoxal. This particular derivative serves as a valuable building block for more complex, biologically active molecules.[5][6]

Core Principles: Reaction Mechanism and Rationale

The formation of this compound is a classic example of a condensation reaction, a process where two molecules join together with the elimination of a small molecule, in this case, water.

The Condensation Mechanism

The reaction proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of 3,4-diaminotoluene on one of the electrophilic carbonyl carbons of glyoxal. This forms a hemiaminal intermediate.

-

Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the second amino group on the remaining carbonyl carbon leads to the formation of a cyclic dihydroxy intermediate (a dihydroxytetrahydroquinoxaline).[7][8]

-

Dehydration: This cyclic intermediate is unstable and readily undergoes sequential dehydration (loss of two water molecules), typically under mild heating or acidic conditions, to form the stable, aromatic pyrazine ring. This aromatization is the thermodynamic driving force for the reaction.

The overall transformation is a robust and high-yielding process.[5]

Mechanistic Diagram

The following diagram illustrates the step-wise formation of the this compound ring system.

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Dissolution of Diamine: In a suitable reaction vessel, dissolve 3,4-diaminotoluene (100 g, 0.82 mol) in hot water (600 mL) pre-heated to 70-75°C.

-

Rationale: 3,4-diaminotoluene has limited solubility in cold water. Using hot water ensures complete dissolution, creating a homogeneous solution for the reaction.

-

-

Preparation of Glyoxal Slurry: In a separate, larger vessel, prepare a slurry of glyoxal-sodium bisulfite adduct (239.5 g, 0.9 mol) in water (400 mL) and warm it to 60°C.

-

Rationale: Glyoxal is typically supplied as a 40% aqueous solution, which can be unstable. The bisulfite adduct is a stable, solid form that releases glyoxal in situ under these reaction conditions, allowing for controlled addition. [6]3. Reaction Initiation: Quickly add the hot diamine solution to the warm glyoxal adduct slurry with stirring.

-

-

Reaction Maintenance: Heat the combined reaction mixture at 60°C for 1 hour. A retrospective addition of a small amount of glyoxal adduct (5 g, 0.02 mol) can be performed to ensure complete conversion.

-

Rationale: Moderate heating provides the necessary activation energy for the condensation and subsequent dehydration steps without promoting side reactions or decomposition. [6]5. Work-up - Filtration: After the heating period, cool the mixture to room temperature. Filter the solution through a paper filter to remove any insoluble impurities.

-

-

Neutralization: Carefully neutralize the filtrate to a pH of 7.5-7.8 by adding 5 M aqueous sodium hydroxide (NaOH) solution.

-

Rationale: The product, a quinoxaline, is a basic compound. Neutralizing the solution ensures that the product is in its free-base form, which is soluble in organic solvents like diethyl ether and insoluble in water, thus enabling efficient extraction.

-

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract it with diethyl ether (4 x 400 mL).

-

Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product from the aqueous phase than a single extraction with a large volume.

-

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution by rotary evaporation to yield the crude product as a brown oil.

-

Rationale: Anhydrous sodium sulfate is a neutral drying agent that effectively removes residual water from the ether solution, preventing contamination of the final product.

-

-

Purification: Purify the crude oil via vacuum distillation. The pure this compound product is collected as a light yellow oil at 100-102°C under 10 mmHg pressure. [6]A typical yield is around 75%.

-

Rationale: Vacuum distillation is an ideal purification technique for liquid products with high boiling points. Reducing the pressure lowers the boiling point, allowing the compound to distill at a lower temperature and preventing thermal decomposition.

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Appearance: Light yellow oil. [6]* Molecular Formula: C₉H₈N₂. [9]* Molecular Weight: 144.17 g/mol . [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. The proton NMR should show characteristic signals for the aromatic protons on both rings and a singlet for the methyl group. [5][10]* Mass Spectrometry (MS): Will confirm the molecular weight with a molecular ion peak (M⁺) corresponding to 144.17. [9]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reactants.

-

3,4-Diaminotoluene: This compound is acutely toxic upon ingestion, inhalation, or skin contact. [11]It is also a suspected mutagen and carcinogen. [12] * Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. [11][13]Avoid generating dust.

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water. [11]For eye contact, flush with water for at least 15 minutes. [13]If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure. [13]* Glyoxal: While less hazardous than the diamine, glyoxal solutions can cause skin and eye irritation. Standard laboratory PPE should be worn.

-

-

Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during the extraction process. All work should be performed in a fume hood.

Conclusion

The condensation of 3,4-diaminotoluene with a glyoxal source is a highly effective, scalable, and reliable method for the synthesis of this compound. By understanding the underlying reaction mechanism and the rationale for each experimental step, researchers can confidently execute this protocol to obtain a key chemical intermediate for further elaboration in drug discovery and materials science. The principles of careful handling, precise control of reaction conditions, and thorough purification are paramount to achieving a high yield of a pure product, while a rigorous adherence to safety protocols ensures the well-being of the practitioner.

References

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

-

ARKAT USA, Inc. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC. Retrieved from [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

National Institutes of Health (NIH). (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

-

Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Retrieved from [Link]

-

ACS Publications. (n.d.). Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Retrieved from [Link]

-

MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Quinoxaline, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Diaminotoluene, 97%. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methylfurazano[3,4-b]quinoxaline. Retrieved from [Link]

- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

-

The Good Scents Company. (n.d.). 6-methyl quinoxaline. Retrieved from [Link]

- Google Patents. (n.d.). CN106349081A - Synthesis method of 3,4-diaminotoluene.

-

PubMed. (2012). A Re-Examination of the Reaction of 3,4-Diaminoo[3][14][15]xadiazole with Glyoxal. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: A Re-Examination of the Reaction of 3,4-Diaminoo[3][14][15]xadiazole with Glyoxal. Retrieved from [Link]

-

PubMed. (1997). Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. Formal Total Syntheses of Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D. Retrieved from [Link]

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

-

ChemSpider Synthetic Pages. (2001). Condensation of an amine with glyoxal. Retrieved from [Link]

-

Atmospheric Chemistry and Physics (ACP). (2024). Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. benchchem.com [benchchem.com]

- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 6344-72-5 [chemicalbook.com]

- 7. "A Re-Examination of the Reaction of 3,4-Diamino[1,2,5]oxadiazole with " by Rodney L. Willer, Robson F. Storey et al. [aquila.usm.edu]

- 8. researchgate.net [researchgate.net]

- 9. Quinoxaline, 6-methyl- [webbook.nist.gov]

- 10. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

Section 1: Core Chemical Identity and Nomenclature

An In-Depth Technical Guide to 6-Methylquinoxaline for Advanced Research and Drug Development

This compound is a heterocyclic aromatic compound belonging to the quinoxaline family. Structurally, it is characterized by a pyrazine ring fused to a benzene ring, with a methyl group substitution on the benzene moiety.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and electronic properties exhibited by its derivatives.[2][3]

IUPAC Name and CAS Registry

This unique Chemical Abstracts Service (CAS) number is the standard identifier for this specific chemical substance, ensuring unambiguous reference in literature, patents, and chemical inventories.

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, this compound may be referenced by several alternative names. Recognizing these synonyms is crucial for comprehensive literature searches and material sourcing.

Molecular Structure and Formula

The structure consists of a bicyclic system where the methyl group at position 6 influences the molecule's electronic distribution and steric profile, which are key determinants in its chemical reactivity and biological interactions.

Section 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are fundamental for the identification, purification, and handling of this compound. The following table summarizes its key properties based on experimental and computed data.

| Property | Value | Source(s) |

| Appearance | Light yellow to brown liquid/solid | [6] |

| Molecular Weight | 144.17 g/mol | [1][6][7] |

| Melting Point | 218.5°C | [6] |

| Boiling Point | 244-245°C | [5][6][9] |

| Flash Point | 108.33°C (227.00°F) | [9][10] |

| Density | 1.1164 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.6190 | [5][6] |

| Water Solubility | 3053 mg/L at 25°C (Estimated) | [9][10] |

| LogP (o/w) | 1.872 (Estimated) | [6][9][10] |

| pKa | 1.40 ± 0.30 (Predicted) | [6] |

| Mass Spectrum | Major m/z peak at 144 | [1][8] |

Section 3: Synthesis of this compound

Core Synthetic Strategy: The Phillips-Ladenburg Condensation

The most established and reliable method for synthesizing quinoxalines and their derivatives is the condensation reaction between an aromatic ortho-diamine and a 1,2-dicarbonyl compound.[11][12] This reaction, often referred to as the Phillips-Ladenburg condensation, is highly efficient and versatile. For this compound, the specific precursors are 4-methyl-1,2-phenylenediamine (also known as 3,4-diaminotoluene) and glyoxal.[6] The reaction proceeds readily, often without the need for a catalyst, and can be performed in various solvents, including water or alcohols, aligning with green chemistry principles.[6][13]

Detailed Experimental Protocol

The following protocol is a robust, self-validating method adapted from established procedures.[6] The causality behind each step is explained to provide field-proven insight.

Step 1: Preparation of Reactant Solutions

-

Dissolve 3,4-diaminotoluene (1.0 eq) in hot water (approx. 70-75°C).

-

Rationale: Heating increases the solubility of the diamine in the aqueous medium, ensuring a homogeneous reaction environment for efficient molecular interaction.

-

-

In a separate vessel, prepare a slurry of glyoxal-sodium bisulfite adduct (1.1 eq) in water at 60°C.

-

Rationale: The bisulfite adduct is a stable, solid source of glyoxal, which is typically supplied as a 40% aqueous solution. Using a slight molar excess (1.1 eq) of glyoxal ensures the complete conversion of the limiting diamine reactant.

-

Step 2: Condensation Reaction

-

Rapidly add the hot diamine solution to the glyoxal adduct slurry.

-

Maintain the reaction mixture temperature at 60°C for 1 hour.

-

Rationale: This temperature provides sufficient activation energy for the condensation reaction to proceed at a practical rate without causing significant degradation of reactants or products. The one-hour duration is typically sufficient to drive the reaction to near completion.

-

Step 3: Work-up and Neutralization

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Neutralize the filtrate to a pH of 7.5-7.8 using an aqueous solution of sodium hydroxide (e.g., 5 M NaOH).

-

Rationale: The reaction is often performed under slightly acidic conditions. Neutralization is critical as it converts any protonated product (salt form) back to the free base, rendering it soluble in organic solvents for extraction.

-

Step 4: Extraction and Purification

-

Extract the neutralized aqueous solution with a suitable organic solvent, such as diethyl ether or ethyl acetate (4 x volume).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate by rotary evaporation.

-

Rationale: Multiple extractions are performed to maximize the recovery of the product from the aqueous phase. Anhydrous sodium sulfate is a drying agent that removes residual water from the organic solvent, which could interfere with subsequent steps or final product purity.

-

-

Purify the crude product by vacuum distillation.

-

Rationale: Vacuum distillation lowers the boiling point of the compound, allowing it to be purified at a lower temperature and preventing thermal decomposition.

-

Workflow Visualization

Sources

- 1. This compound | C9H8N2 | CID 242567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. This compound | 6344-72-5 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Quinoxaline, 6-methyl- [webbook.nist.gov]

- 9. 6-methyl quinoxaline [flavscents.com]

- 10. 6-methyl quinoxaline, 6344-72-5 [thegoodscentscompany.com]

- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.com [thieme-connect.com]

Navigating the Safety Landscape of 6-Methylquinoxaline: An In-depth Technical Guide for Researchers

Introduction: Understanding the Compound

6-Methylquinoxaline (CAS No. 6344-72-5), a derivative of quinoxaline, is a heterocyclic compound with applications in various research and development sectors, including pharmaceuticals and materials science.[1][2][3] Its utility in the laboratory necessitates a thorough understanding of its health and safety profile to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the health and safety information for this compound, tailored for professionals in drug development and scientific research. We will delve into its toxicological properties, safe handling procedures, emergency protocols, and disposal methods, grounded in authoritative data.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[4] The primary hazards associated with this compound are:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4][5]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates the use of specific pictograms and signal words to communicate these hazards. For this compound, the appropriate signal word is "Warning".[4]

Section 2: Toxicological Profile

While specific comprehensive toxicological studies on this compound are not extensively available in the public domain, data from safety data sheets and studies on related quinoxaline and quinoline derivatives can provide valuable insights into its potential effects.

Acute Toxicity: The primary routes of acute exposure are ingestion, skin contact, and inhalation. As categorized, ingestion of this compound can be harmful.[4] Direct contact with the skin and eyes will lead to irritation.[4][6] Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][6] Quantitative data such as LD50 (Lethal Dose, 50%) values for this compound are not readily available in the provided search results.

Chronic Toxicity and Carcinogenicity: There is no specific data available from the search results to classify this compound as a carcinogen. However, studies on related compounds have shown varied results. For instance, quinoxaline 1,4-dioxide has been shown to be carcinogenic in rats, inducing nasal and liver tumors.[7] Conversely, a study on the carcinogenicities of several quinoline derivatives in rats found that only 8-nitroquinoline was carcinogenic, indicating that the carcinogenic potential can be highly dependent on the specific substitutions on the heterocyclic ring.[8]

Mutagenicity: The mutagenic potential of this compound is not definitively established. Research on quinoxaline derivatives has indicated that some possess mutagenic properties.[9][10][11] For example, a study on the mutagenicity of synthetic quinolines and quinoxalines in the Ames test showed that the presence of an imidazole ring and a 2-amino group was important for high mutagenicity.[10] Another study identified the quinoxaline scaffold as a potential feature associated with mutagenicity.[9]

Reproductive Toxicity: There is no specific information regarding the reproductive toxicity of this compound in the provided search results. The term "reproductive toxicity" encompasses adverse effects on sexual function and fertility in adults and developmental toxicity in the offspring.[12]

Section 3: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 g/mol | [5] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 244 - 245 °C | [4] |

| Flash Point | 108.33 °C (227 °F) | [11][13] |

| Solubility | Immiscible with water. Soluble in alcohol. | [4][13] |

| Vapor Pressure | 0.024 mmHg @ 25 °C (estimated) | [13] |

Section 4: Safe Handling and Storage

Adherence to strict laboratory protocols is paramount when working with this compound to minimize exposure and ensure a safe working environment.

4.1. Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[6] Safety showers and eyewash stations should be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential for handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

4.3. Hygiene Practices: Wash hands thoroughly after handling this compound.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6] Contaminated clothing should be removed and washed before reuse.[6]

4.4. Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be stored away from incompatible materials such as strong oxidizing agents.[4]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

5.1. First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[4]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

5.2. Accidental Release Measures: For a small spill, ensure adequate ventilation and wear appropriate PPE. Soak up the spill with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[4] For larger spills, prevent further leakage or spillage if safe to do so. The area should be evacuated and ventilated.

5.3. Fire-Fighting Measures: this compound has a flash point of 108.33 °C and is not considered highly flammable.[11][13][14]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides.[15]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Caption: Emergency Response Workflow for this compound Exposure.

Section 6: Stability and Reactivity

This compound is stable under normal laboratory conditions.[4] However, certain conditions and materials should be avoided to prevent hazardous reactions.

-

Conditions to Avoid: Incompatible products.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition products are not expected.[4] Upon combustion, it may produce carbon oxides and nitrogen oxides.[15]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4]

Section 7: Environmental Information

The environmental fate of this compound is not well-documented in the provided search results. General principles for handling chemicals in a laboratory setting should be followed to prevent environmental release.

-

Ecotoxicity: Do not empty into drains.[4]

-

Persistence and Degradability: Based on its low water solubility, it may persist in the environment and is not likely to be mobile in soil.[4]

-

Bioaccumulation: No information is available regarding its potential for bioaccumulation.[4]

Section 8: Disposal Considerations

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

-

Waste Disposal Method: Disposal should be handled by a licensed professional waste disposal service.[13][16] The material should not be disposed of in sanitary sewers. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.

-

Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

All federal, state, and local environmental regulations must be observed.

Conclusion: A Commitment to Safety

This compound is a valuable compound for research and development, but its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. This guide provides a framework for researchers and drug development professionals to handle this chemical responsibly. By adhering to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in our safety practices, we can foster a secure research environment that enables scientific advancement without compromising the well-being of our personnel.

References

-

The Good Scents Company. (n.d.). 6-methyl quinoxaline. Retrieved from [Link]

- LaVoie, E. J., Shigematsu, A., & Rivenson, A. (1985). Genotoxicity of fluoroquinolines and methylquinolines.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242567, this compound. Retrieved from [Link]

- Yap, C. W. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PloS one, 11(2), e0148812.

- Grivas, S., & Olsson, K. (1985). Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test.

- LaVoie, E. J., Shigematsu, A., & Rivenson, A. (1984). Carcinogenicities of quinoline derivatives in F344 rats. Japanese journal of cancer research : Gann, 75(10), 867–872.

-

The Good Scents Company. (n.d.). 5 and 6-methyl quinoxaline. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

- Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. TheScientificWorldJournal, 2012, 174784.

- Jägerstad, M., Olsson, K., Grivas, S., Negishi, C., Wakabayashi, K., Tsuda, M., Sato, S., & Sugimura, T. (1984). Mutagenic activity of the methyl and phenyl derivatives of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoxaline (IQx) in the Ames test.

- Ito, N., Hasegawa, R., Sano, M., Tamano, S., Esumi, H., Takayama, S., & Sugimura, T. (1991). Low-dose carcinogenicity of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: relevance to risk assessment. Cancer research, 51(7), 1948–1950.

- El-Sayed, N., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, biological evaluation and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1234–1250.

- Saeki, K., Takahashi, K., & Kawazoe, Y. (1996). Potent Mutagenic Potential of 4-methylquinoline: Metabolic and Mechanistic Considerations. Biological & pharmaceutical bulletin, 19(4), 541–546.

- Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. TheScientificWorldJournal, 2012, 174784.

- Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784.

- El-Mofty, M. M., & Sakr, S. A. (1975). Carcinogenic action of quinoxaline 1,4-dioxide in rats. Journal of the National Cancer Institute, 55(1), 137–146.

- Marrugo-Padilla, A., Atencio-Diaz, A. B., Barros-Domínguez, M. F., Guerra-Rivadeneira, J. D., Hernandez-Cuesta, L. V., & Viloria-Gamez, L. M. (2024). Toxicokinetic Profiles and Potential Endocrine Disruption Effects at the Reproductive Level Promoted by Siloxanes Used in Consumer Products. Journal of applied toxicology : JAT, 10.1002/jat.4706.

- Montero, V., Coulouvrat, C., Finet, L., & Ouafik, L. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European journal of medicinal chemistry, 271, 116360.

-

Alit Technologies. (2023). ENDOCRINE DISRUPTORS AND REPRODUCTIVE TOXIC SUBSTANCES. Retrieved from [Link]

- Imanishi, M., Sonoda, M., Miyazato, H., Sugimoto, K., Akagawa, M., & Tanimori, S. (2017).

- Imanishi, M., Sonoda, M., Miyazato, H., Sugimoto, K., Akagawa, M., & Tanimori, S. (2017).

- Patle, T., & Shrivastava, R. (2014). Environmental fate and toxicology of methomyl. Toxicology and environmental health. Part B, Critical reviews, 17(5), 269–283.

Sources

- 1. This compound | 6344-72-5 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C9H8N2 | CID 242567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Carcinogenic action of quinoxaline 1,4-dioxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carcinogenicities of quinoline derivatives in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenic activity of the methyl and phenyl derivatives of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoxaline (IQx) in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alit-tech.com [alit-tech.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 6-methyl quinoxaline, 6344-72-5 [thegoodscentscompany.com]

- 15. fishersci.com [fishersci.com]

- 16. benchchem.com [benchchem.com]

The Quinoxaline Core: A Journey from Serendipitous Discovery to a Scaffold of Medicinal Triumph

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a deceptively simple fusion of benzene and pyrazine rings, has carved a significant niche in the landscape of medicinal chemistry. Its journey, initiated by a straightforward condensation reaction in the late 19th century, has blossomed into a sprawling field of research, yielding a plethora of derivatives with a remarkable spectrum of biological activities. This technical guide provides a comprehensive exploration of the discovery and history of quinoxaline derivatives, tracing the evolution of their synthesis from classical, often harsh, methodologies to elegant and efficient modern techniques. We will delve into the pivotal discoveries that unveiled their therapeutic potential, with a particular focus on their anticancer, antimicrobial, and antiviral properties. This guide is designed to furnish researchers and drug development professionals with a foundational understanding of this critical heterocyclic system, offering field-proven insights into its synthesis, mechanisms of action, and therapeutic applications, all substantiated by authoritative references.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinoxalines begins in 1884, with the independent work of German chemists Wilhelm Körner and Othmar Hinsberg. Their pioneering efforts established the foundational synthesis of the quinoxaline ring system through the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.[1][2][3] This reaction, often referred to as the Hinsberg-Körner synthesis, remains a cornerstone of quinoxaline chemistry.

Early methodologies, while groundbreaking, were often hampered by harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, which could lead to low yields and the formation of side products.[1] The initial explorations into the utility of these newly accessible compounds were limited. However, the inherent stability and aromatic nature of the quinoxaline core hinted at a latent potential that would be systematically unlocked over the subsequent decades.

The timeline of the discovery of the diverse biological activities of quinoxaline derivatives has been a gradual and cumulative process. While early investigations were sporadic, the mid-20th century saw a burgeoning interest in their potential as therapeutic agents. The discovery of naturally occurring quinoxaline-containing antibiotics like echinomycin, known for its antibacterial and antitumor properties, provided a significant impetus for further research.[4] This was followed by the exploration of their antimicrobial, antiviral, and eventually, their profound anticancer activities, a field that continues to be a major focus of contemporary research.[4][5][6]

The Art and Science of Quinoxaline Synthesis: An Evolutionary Tale

The synthesis of quinoxaline derivatives has undergone a remarkable evolution, driven by the dual needs for efficiency and sustainability. The journey from classical methods to modern, greener alternatives reflects the broader trends in organic synthesis.

The Classical Foundation: The Hinsberg-Körner Condensation

The traditional synthesis relies on the straightforward condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[1][2]

Conceptual Workflow of the Hinsberg-Körner Synthesis:

Caption: The classical Hinsberg-Körner synthesis of quinoxalines.

While effective, this method often required elevated temperatures and acidic or basic catalysts, limiting its applicability to sensitive substrates and posing environmental concerns.[1]

The Modern Synthesis Toolkit: Efficiency, Versatility, and Sustainability

Contemporary synthetic chemistry has introduced a host of innovative methods for quinoxaline synthesis that address the limitations of classical approaches. These modern techniques offer milder reaction conditions, higher yields, greater functional group tolerance, and often align with the principles of green chemistry.

The advent of transition-metal catalysis has revolutionized organic synthesis, and quinoxaline chemistry is no exception. Various metals, including copper, nickel, and iron, have been employed to catalyze the formation of the quinoxaline ring system through diverse mechanistic pathways.[7][8] These reactions often proceed under milder conditions and with greater efficiency than their classical counterparts.

Illustrative Metal-Catalyzed Quinoxaline Synthesis Workflow:

Caption: Generalized workflow for metal-catalyzed quinoxaline synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of quinoxaline synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[9][10][11] This technique is particularly amenable to solvent-free reactions or the use of environmentally benign solvents like water or ethanol.[9]

Key Advantages of Microwave-Assisted Quinoxaline Synthesis:

| Feature | Classical Heating | Microwave Heating |

| Reaction Time | Hours | Minutes[9][11] |

| Energy Efficiency | Lower | Higher |

| Yields | Often moderate | Often high to excellent[9] |

| Side Reactions | More prevalent | Reduced |

| Solvent Use | Often requires high-boiling organic solvents | Amenable to solvent-free or green solvents[9][10] |

The Biological Arena: Quinoxaline Derivatives as Therapeutic Agents

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[12] This has led to the discovery of quinoxaline derivatives with potent anticancer, antimicrobial, and antiviral activities.

The War on Cancer: Quinoxalines as Potent Antineoplastic Agents

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against a variety of cancer cell lines.[12][13][14] Their mechanisms of action are diverse, but a prominent strategy involves the inhibition of protein kinases.

Many quinoxaline-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[12][13] Kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of certain kinases. By blocking the ATP-binding site of these kinases, quinoxaline derivatives can effectively shut down these aberrant signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death).[13][15]

Signaling Pathway Inhibition by a Quinoxaline-Based Kinase Inhibitor:

Caption: Quinoxaline kinase inhibitors block ATP binding to receptor tyrosine kinases, inhibiting downstream signaling and promoting apoptosis.

Combating Infectious Diseases: Antimicrobial and Antiviral Quinoxalines

The quinoxaline scaffold is also a fertile ground for the discovery of novel antimicrobial and antiviral agents.

-

Antimicrobial Activity: Quinoxaline derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[16][17][18] Some compounds, particularly quinoxaline 1,4-di-N-oxides, have been used in veterinary medicine as growth promoters due to their antibacterial properties.[19] The mechanism of their antimicrobial action is often attributed to the generation of reactive oxygen species (ROS) and DNA damage within the microbial cells.[19]

-

Antiviral Activity: A growing body of research highlights the potential of quinoxaline derivatives as antiviral agents.[20][21][22] They have shown activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus (HIV).[20] The antiviral drug Glecaprevir , used in combination for the treatment of Hepatitis C, contains a quinoxaline moiety. The development of quinoxaline-based antivirals is an active area of research, particularly in the context of emerging viral threats.[20]

From Bench to Bedside: Quinoxaline-Based Drugs in the Clinic

The therapeutic potential of quinoxaline derivatives is not merely theoretical; several have successfully transitioned from laboratory curiosities to clinically approved drugs.

-

Varenicline (Chantix/Champix): A prominent example is varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, widely used as a smoking cessation aid.[9][15] Its development was a triumph of rational drug design, building upon the structure of the natural product cytisine.[9]

-

Grazoprevir (Zepatier): This potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease is a key component of a combination therapy for chronic HCV infection.[8][23] Its discovery and development have significantly contributed to the arsenal of direct-acting antiviral agents against this challenging virus.

Experimental Protocols: A Practical Guide to Quinoxaline Synthesis

To provide actionable insights for researchers, this section details two representative protocols for the synthesis of quinoxaline derivatives: a classical Hinsberg synthesis and a modern microwave-assisted method.

Classical Synthesis: Preparation of 2,3-Diphenylquinoxaline

This protocol is a modification of the original Hinsberg synthesis, demonstrating the condensation of benzil with o-phenylenediamine.

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

Benzil (2.10 g, 10 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount, ~0.5 mL)

Procedure:

-

In a 100 mL round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as a crystalline solid.

Microwave-Assisted Synthesis of Quinoxalines

This protocol illustrates a rapid and efficient synthesis of a quinoxaline derivative using microwave irradiation.[9]

Materials:

-

1,2-Diamine (1 mmol)

-

1,2-Dicarbonyl compound (1 mmol)

-

Ethanol/Water (1:1, 1 mL)

-

Iodine (5 mol%)

Procedure:

-

In a microwave reaction vial, dissolve the 1,2-diamine and the 1,2-dicarbonyl compound in the ethanol/water mixture.

-

Add a catalytic amount of iodine to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 50 °C) and power (e.g., 300 W) for 2-5 minutes.[9] Monitor the reaction by TLC.

-

After completion, cool the vial to room temperature.

-

Add dichloromethane (10 mL) to the reaction mixture and wash successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Future Horizons and Concluding Remarks

The journey of quinoxaline derivatives from their humble beginnings in 1884 to their current status as a cornerstone of medicinal chemistry is a testament to the power of synthetic innovation and the relentless pursuit of therapeutic solutions. The versatility of the quinoxaline scaffold, coupled with the ever-expanding toolkit of modern synthetic methods, ensures that this remarkable heterocyclic system will continue to be a source of inspiration for the discovery of new and improved drugs for the foreseeable future. The ongoing exploration of their biological activities, particularly in the realms of oncology and infectious diseases, promises to unveil even more of the therapeutic potential locked within this privileged core. For researchers in the field, the quinoxaline story is far from over; it is an open invitation to innovate, discover, and contribute to the next chapter of its remarkable history.

References

- Coelho, A., et al. (2018).

- Banu, H., et al. (2013). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 18(11), 13345-13356.

- Saeedi, M., & Ghafouri, H. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(25), 15197-15225.

- Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1313-1327.

- Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(11), 1888.

- BenchChem. (2025). Biological activity of substituted quinoxaline compounds. BenchChem Whitepaper.

- El-Gazzar, A. B. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2686-2719.

- Beagle, J., et al. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. University of Dayton Honors Theses.

- Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18, 297-302.

- Shinde, P., et al. (2021). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 11(1), 1-13.

- Wang, Y., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 7, 353.

- Montero, V., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 14(7), 633.

- Ajani, O. O., et al. (2019). Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Acta Pharmaceutica, 69(2), 177-196.

- Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35400-35423.